molecular formula C6H6N2O B169586 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one CAS No. 197094-18-1

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

Cat. No.: B169586
CAS No.: 197094-18-1
M. Wt: 122.12 g/mol
InChI Key: CYFAKPWBCXWXDO-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one: is a heterocyclic compound with the molecular formula C6H6N2O It is a nitrogen-containing compound that features a fused ring system combining a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one typically involves cyclization reactions. One common method includes the reaction of a suitable pyrrole derivative with a hydrazine derivative under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as this compound-3-one.

    Reduction: Reduced forms like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol.

    Substitution: Substituted derivatives with various functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties.

Medicine: The compound is being investigated for its potential therapeutic applications. It is a candidate for drug development, particularly in the areas of anti-cancer and anti-viral therapies.

Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • 4H-Pyrrolo[1,2-b]pyrazol-4-one
  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
  • 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Uniqueness: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is unique due to its specific ring structure and the presence of both pyrrole and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.

Properties

IUPAC Name

5,6-dihydropyrrolo[1,2-b]pyrazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-6-2-4-8-5(6)1-3-7-8/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFAKPWBCXWXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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